molecular formula C19H30N6O2 B6472841 2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 2640865-97-8

2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B6472841
CAS No.: 2640865-97-8
M. Wt: 374.5 g/mol
InChI Key: QQCOPUCDCBDXSW-UHFFFAOYSA-N
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Description

The compound “2-{4-[2-methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one” is a complex organic molecule. It is related to a metabolite of buspirone .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Without specific details, it’s difficult to predict the exact reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined experimentally or predicted using computational methods. Unfortunately, specific physical and chemical properties for this compound are not available .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or modulating signal transduction pathways. Unfortunately, the mechanism of action for this compound is not available .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, structure, reactivity, and biological activity. This could lead to the development of new methods for its synthesis, new applications in medicine or industry, or a better understanding of its biological effects .

Properties

IUPAC Name

2-[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O2/c1-16-20-17(14-18(21-16)24-10-12-27-13-11-24)23-8-6-22(7-9-23)15-19(26)25-4-2-3-5-25/h14H,2-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCOPUCDCBDXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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